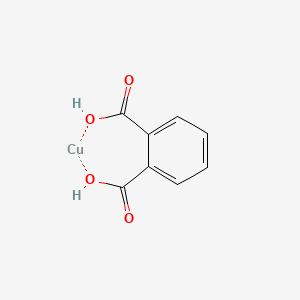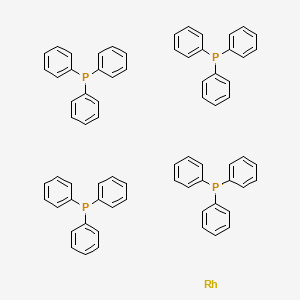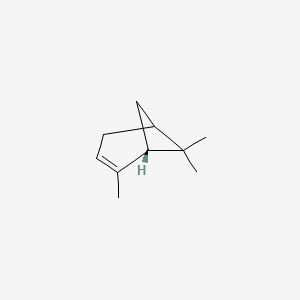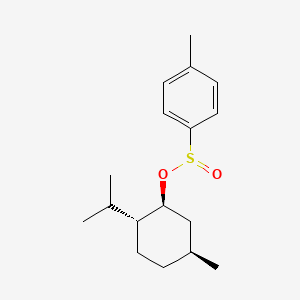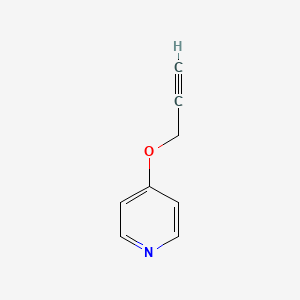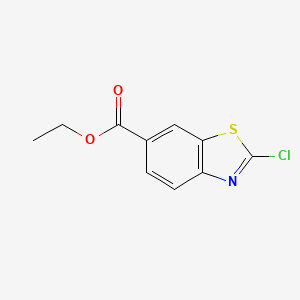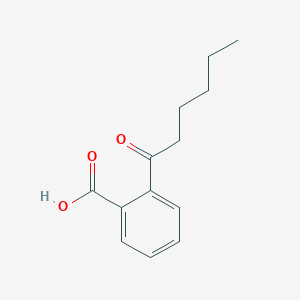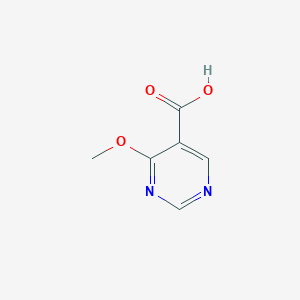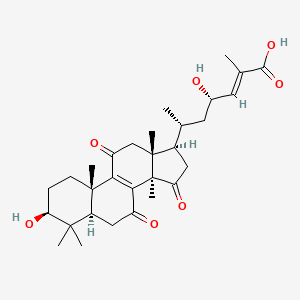
Ganoderic acid Z
Vue d'ensemble
Description
Ganoderic acid Z is a type of ganoderic acid, which is a lanostane triterpenoid . It can be isolated from mushrooms of the genus Ganoderma .
Synthesis Analysis
Ganoderic acids are triterpenes with four cyclic and two linear isoprenes and products of the mevalonate pathway . The biosynthesis of ganoderic acids has been a topic of interest for scientists, and various strategies have been developed to control production and increase yield . For instance, the roles of several cytochrome P450 enzymes in catalyzing the lanostane scaffold have been identified .Molecular Structure Analysis
Ganoderic acid Z is a triterpene with a molecular formula of C30H48O3 . It is a product of the mevalonate pathway, which involves four cyclic and two linear isoprenes .Chemical Reactions Analysis
The biosynthesis of ganoderic acids involves a series of oxidation events, primarily driven by proteins of the cytochrome P450 superfamily . These “tailoring” enzymes help produce ganoderic acids with various bioactivities .Physical And Chemical Properties Analysis
Ganoderic acid Z has a molecular weight of 456.7 . It is recommended to be stored at -20°C for 3 years or at 4°C for 2 years in powder form .Applications De Recherche Scientifique
Ganoderic acids are one of the important secondary metabolites acquired from Ganoderma lucidum, a medicinal mushroom . They are triterpenes with four cyclic and two linear isoprenes and products of the mevalonate pathway . These compounds have a wide range of pharmacological activities and therapeutic effects on human ailments .
-
Pharmacological Research
- Ganoderic acids have been demonstrated to exhibit significant pharmacological activities such as inhibition of histamine release, inhibition of cholesterol synthesis, antihypertensive, antitumor and anti-human immunodeficiency virus (HIV), etc .
- The methods of application or experimental procedures in this field typically involve in vitro and in vivo studies using cell lines or animal models .
- The results or outcomes obtained from these studies have shown the potential of Ganoderic acids as therapeutic agents .
-
Biotechnological Production
- Ganoderic acids are produced through submerged fermentation of G. lucidum .
- This process involves the cultivation of G. lucidum in a controlled environment, and the production of Ganoderic acids is influenced by various factors such as the composition of the culture medium and the cultivation conditions .
- The outcomes of this research could lead to the development of more efficient methods for the production of Ganoderic acids .
-
Multidrug Resistance Reversal
- Ganoderic acid has been used in vitro to restore the sensitivity of multidrug-resistant cells to the anti-tumor drug doxorubicin .
- The method involves treating the cells with Ganoderic acid and then exposing them to doxorubicin .
- The results showed that Ganoderic acid increased the accumulation of doxorubicin within the cells, thereby restoring their sensitivity to the drug .
-
Anti-Aging and Skin Care
- Ganoderma lucidum, from which Ganoderic acids are derived, has been found to have anti-aging effects by inhibiting ultraviolet B (UVB)-induced matrix metalloproteinase (MMP)-1 expression and increasing procollagen expression .
- The method involves the application of Ganoderma lucidum extracts to the skin, either topically or orally .
- The results have shown that Ganoderma lucidum can ameliorate pigmentation effects and may have potential as a skin care product .
-
Hepatoprotection
-
5-Alpha Reductase Inhibition
- Some Ganoderic acids have been found to inhibit 5-alpha reductase .
- The method involves the administration of Ganoderic acids, usually through oral ingestion .
- The results have shown that Ganoderic acids can inhibit 5-alpha reductase, an enzyme involved in the conversion of testosterone to dihydrotestosterone (DHT). This has implications for conditions such as benign prostatic hyperplasia and androgenetic alopecia (male pattern baldness) .
-
Immunomodulation
- Ganoderic acids have been found to increase HLA class II Ag presentation and CD+T cell identification of melanoma tumor cells .
- The method involves the administration of Ganoderic acids, usually through oral ingestion .
- The results have shown that Ganoderic acid can enhance the immune response, potentially offering a new approach to cancer treatment .
-
Biosynthesis Regulation
-
Shear-Sensitive Bioprocesses
- Ganoderic acids have been found to be important for shear-sensitive bioprocesses such as cell cultures of animal, plant, and higher fungi .
- The method involves the administration of Ganoderic acids, usually through oral ingestion .
- The results have shown that Ganoderic acids can influence the outcomes of these bioprocesses .
Safety And Hazards
Orientations Futures
There is ongoing research into the biosynthesis, diversification, and hyperproduction of ganoderic acids . The demand for Ganoderma lucidum, the mushroom from which ganoderic acids are derived, is growing due to its pharmacological effects against diverse diseases . Therefore, there is a need for its artificial production . The elucidation of ganoderic acid biosynthesis regulatory mechanisms has attained heightened interest from scientists .
Propriétés
IUPAC Name |
(E,4S,6R)-4-hydroxy-6-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h11,15,17-18,21-22,31,34H,8-10,12-14H2,1-7H3,(H,36,37)/b16-11+/t15-,17+,18-,21+,22+,28+,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJBNEAPLDQWLQ-AVCLMWMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C=C(C)C(=O)O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[C@@H](/C=C(\C)/C(=O)O)O)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001151654 | |
| Record name | (3β,23S,24E)-3,23-Dihydroxy-7,11,15-trioxolanosta-8,24-dien-26-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001151654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ganoderic acid Z | |
CAS RN |
294674-09-2 | |
| Record name | (3β,23S,24E)-3,23-Dihydroxy-7,11,15-trioxolanosta-8,24-dien-26-oic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=294674-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3β,23S,24E)-3,23-Dihydroxy-7,11,15-trioxolanosta-8,24-dien-26-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001151654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



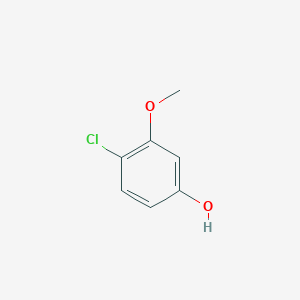
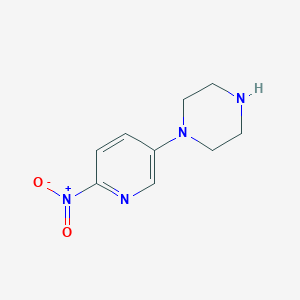
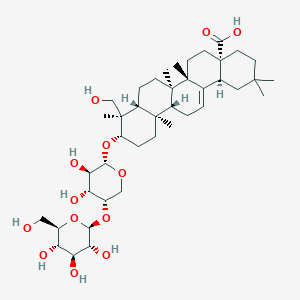
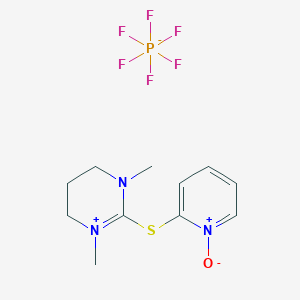
![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1631417.png)
